5-Ethynyl-2-phenyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-2-phenyl-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an ethynyl group at the 5-position and a phenyl group at the 2-position of the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-phenyl-1,3-benzothiazole can be achieved through several methods. One common approach involves the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of 2-iodo-5-phenylbenzothiazole with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2-phenyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
5-Ethynyl-2-phenyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-phenyl-1,3-benzothiazole varies depending on its application:
Anticancer Activity: The compound is believed to exert its effects by interacting with specific molecular targets within cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis.
Fluorescent Probes: Its mechanism involves the absorption of light at specific wavelengths, followed by the emission of fluorescence, which can be used for imaging purposes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Lacks the ethynyl group but shares the benzothiazole core structure.
5-Methyl-2-phenylbenzothiazole: Contains a methyl group instead of an ethynyl group at the 5-position.
5-Ethynyl-2-methylbenzothiazole: Contains a methyl group at the 2-position instead of a phenyl group.
Uniqueness
5-Ethynyl-2-phenyl-1,3-benzothiazole is unique due to the presence of both the ethynyl and phenyl groups, which confer distinct chemical and physical properties. The ethynyl group enhances its reactivity and potential for further functionalization, while the phenyl group contributes to its stability and aromaticity.
Properties
CAS No. |
84043-03-8 |
---|---|
Molecular Formula |
C15H9NS |
Molecular Weight |
235.31 g/mol |
IUPAC Name |
5-ethynyl-2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C15H9NS/c1-2-11-8-9-14-13(10-11)16-15(17-14)12-6-4-3-5-7-12/h1,3-10H |
InChI Key |
VZDPJACBWQMGLO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)SC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.